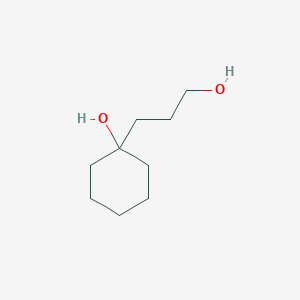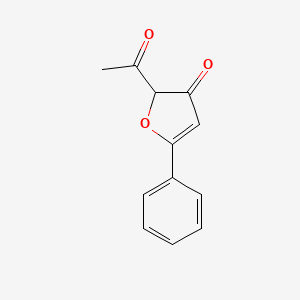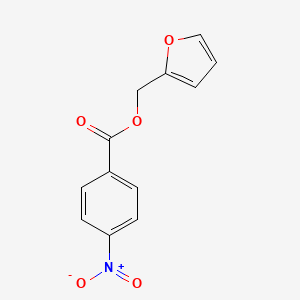
(R)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The presence of the piperazine ring and the quinolone core structure contributes to its potent antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinolone core and the introduction of the piperazine moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine rings . Additionally, the use of palladium-catalyzed cyclization reactions has been reported for the synthesis of piperazine-containing compounds .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The process may also involve purification steps to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinolone core, potentially reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the fluorine positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its antibacterial properties. It is used in research to understand the mechanisms of bacterial resistance and to develop new antibiotics that can overcome resistant strains.
Medicine
In medicine, ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is investigated for its potential to treat bacterial infections. Its broad-spectrum activity makes it a candidate for treating infections caused by both Gram-positive and Gram-negative bacteria.
Industry
Industrially, this compound is used in the production of antibacterial agents. Its synthesis and production are optimized to ensure high yields and purity, making it suitable for pharmaceutical applications.
Mécanisme D'action
The antibacterial activity of ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The presence of the piperazine ring enhances its binding affinity to the target enzymes, contributing to its potent antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the piperazine ring and the specific stereochemistry contribute to its high potency and broad-spectrum activity.
Propriétés
Numéro CAS |
98079-55-1 |
|---|---|
Formule moléculaire |
C17H19F2N3O3 |
Poids moléculaire |
351.35 g/mol |
Nom IUPAC |
1-ethyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)/t9-/m1/s1 |
Clé InChI |
ZEKZLJVOYLTDKK-SECBINFHSA-N |
SMILES isomérique |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@@H](C3)C)F)C(=O)O |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12912640.png)

![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)

![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)




